molecular formula C10H18O2 B1630945 2,6-Dimethyl-3,7-octadiene-2,6-diol CAS No. 13741-21-4

2,6-Dimethyl-3,7-octadiene-2,6-diol

Cat. No. B1630945
CAS RN: 13741-21-4
M. Wt: 170.25 g/mol
InChI Key: QEOHJVNDENHRCH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 7-Dimethyl-1, 5-octadien-3, 7-diol, also known as (3E)-2, 6-dimethyl-3, 7-octadiene-2, 6-diol or 1, 5-octadien-3, 7-diol, 3, 7-dimethyl, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 3, 7-Dimethyl-1, 5-octadien-3, 7-diol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 7-dimethyl-1, 5-octadien-3, 7-diol is primarily located in the cytoplasm. 3, 7-Dimethyl-1, 5-octadien-3, 7-diol exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 3, 7-dimethyl-1, 5-octadien-3, 7-diol can be found in alcoholic beverages, fruits, herbs and spices, and papaya. This makes 3, 7-dimethyl-1, 5-octadien-3, 7-diol a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Synthetic Methods and Chemical Properties :

  • Polymer Science :

    • Dipietro and Diedwardo (1966) studied crystalline copolymers of 3-methylbutene and 2,6-Dimethyl-2,7-octadiene, highlighting the potential of 2,6-Dimethyl-3,7-octadiene-2,6-diol in polymer science (J. Dipietro & A. Diedwardo, 1966).
  • Role in Flavor and Fragrance Industry :

  • Biological and Medicinal Research :

  • Catalysis and Chemical Reactions :

properties

IUPAC Name

(3E)-2,6-dimethylocta-3,7-diene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOHJVNDENHRCH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/CC(C)(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13741-21-4
Record name 2,6-Dimethyl-3,7-octadiene-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036990
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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